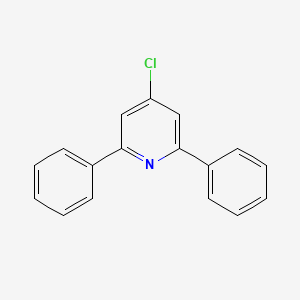

4-Chloro-2,6-diphenylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Advanced Materials

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in organic chemistry. numberanalytics.com Structurally related to benzene, the presence of a nitrogen atom in the pyridine ring creates a dipole moment and unique electronic properties, making these compounds highly versatile in chemical reactions. numberanalytics.com Pyridine derivatives are omnipresent in a multitude of fields, serving as crucial components in pharmaceuticals, agrochemicals, and functional organic materials. numberanalytics.comnumberanalytics.com

In the pharmaceutical industry, the pyridine nucleus is a key structural motif in numerous drugs, including anticancer, antiviral, anti-inflammatory, and antihistamine agents. numberanalytics.comresearchgate.net Its derivatives are also integral to the agrochemical sector, where they are utilized as herbicides, insecticides, and fungicides. numberanalytics.com Furthermore, the field of materials science leverages pyridine-based compounds for the synthesis of advanced materials such as conducting polymers and luminescent substances, owing to their unique electronic and photophysical properties. numberanalytics.commdpi.com The development of novel synthetic methodologies, including transition-metal-catalyzed cyclizations and cross-coupling reactions, continues to expand the accessibility and complexity of functionalized pyridine derivatives. researchgate.net

The Unique Chemical Profile and Reactivity of Halogenated Pyridines

Halogenated pyridines are a particularly important class of pyridine derivatives, serving as versatile starting materials for the synthesis of more complex substituted pyridines. eurekalert.org The carbon-halogen bond is a key functional group that enables a wide array of chemical transformations. nih.gov However, the electronic nature of the pyridine ring, being electron-deficient, makes it less susceptible to standard electrophilic aromatic substitution (EAS) reactions, which often require harsh conditions. nih.gov

The reactivity of halogenated pyridines is dominated by nucleophilic aromatic substitution (SNAr) reactions, where the halogen acts as a leaving group. eurekalert.org The electron-withdrawing nature of the pyridine nitrogen facilitates this type of reaction. The position of the halogen on the pyridine ring significantly influences its reactivity. For instance, halogens at the 2- and 4-positions are generally more reactive towards nucleophilic displacement than those at the 3-position. nih.gov This differential reactivity allows for selective functionalization. Modern synthetic strategies have been developed to achieve site-selective halogenation of the pyridine ring, further enhancing the utility of these compounds as synthetic intermediates. nih.govrsc.org For example, 4-bromo-2,6-diphenylpyridine (B1601486) is a key building block that readily participates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.

Historical Context and Evolution of Research on 4-Chloro-2,6-diphenylpyridine and Related Architectures

Research into pyridine chemistry dates back to the 19th century, with early methods focusing on condensation and cyclization reactions. numberanalytics.com The synthesis of multi-substituted pyridines, such as those with aryl groups, has been a continuous area of development. One common method for synthesizing 2,4,6-triarylpyridines involves the condensation of aromatic ketones with aromatic aldehydes and an ammonium (B1175870) source, a reaction that can be catalyzed by various agents, including montmorillonite (B579905) K10 clay. scirp.org

The specific architecture of 2,6-diphenylpyridine (B1197909) provides a rigid and sterically defined scaffold. The introduction of a halogen at the 4-position, as in this compound, creates a key reactive site. Research has focused on leveraging this reactivity for further functionalization. For example, the chlorine atom can be substituted in palladium-catalyzed coupling reactions. semanticscholar.org Studies have reported the synthesis of various 4-substituted-2,6-diphenylpyridines starting from the corresponding 4-chloro precursor. semanticscholar.orgrsc.org The evolution of this research has seen the development of more efficient and selective synthetic methods, including acid-catalyzed tandem reactions and metal-free C-N bond-forming reactions, which allow for the creation of a diverse library of complex pyridine derivatives from halogenated precursors. rsc.orgrsc.org These advancements have enabled the synthesis of novel materials, such as aromatic polyamides containing 4-aryl-2,6-diphenylpyridine moieties with unique properties like high thermal stability and low dielectric constants. researchgate.net

Scope and Organization of the Research Outline in Advanced Chemical Sciences

This article provides a focused examination of the chemical compound this compound. The content is structured to deliver a comprehensive overview based on its chemical identity, synthesis, and key reactions. The initial sections introduce the broader context of pyridine chemistry, highlighting the importance of pyridine derivatives and the specific reactivity of halogenated pyridines. The historical development of research on related diphenylpyridine structures is also discussed to provide perspective. The subsequent sections will delve into the specific physicochemical and spectroscopic properties of this compound, detail its synthetic routes, and explore its chemical reactivity, particularly in substitution and cross-coupling reactions. The information is presented to be scientifically accurate and authoritative, drawing from established research findings to serve as a resource for advanced chemical sciences.

Interactive Data Tables

Table 1: Physicochemical Properties of Diphenylpyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Ref. |

| 2,6-Diphenylpyridine | C₁₇H₁₃N | 231.29 | --- | --- | scispace.com |

| This compound | C₁₇H₁₂ClN | 265.74 | --- | --- | rsc.org |

| 4-(4-Chlorophenyl)-2,6-diphenylpyridine | C₂₃H₁₆ClN | 341.84 | 124.3–125.6 | White solid | scirp.orgrsc.org |

| 4-(4-Nitrophenyl)-2,6-diphenylpyridine | C₂₃H₁₆N₂O₂ | 352.39 | 203–205 | --- | scirp.org |

| 4-(2,6-Diphenylpyridin-4-yl)phenol | C₂₃H₁₇NO | 323.39 | 197 | --- | scirp.org |

Table 2: Spectroscopic Data for Selected Diphenylpyridine Derivatives

| Compound | Spectroscopic Data | Ref. |

| 4-(4-Chlorophenyl)-2,6-diphenylpyridine | ¹H NMR (400 MHz, CDCl₃) δ: 8.21 (d, J = 7.0 Hz, 4H), 7.84 (s, 2H), 7.68 (d, J = 8.5 Hz, 2H), 7.56–7.47 (m, 8H). ¹³C NMR (100 MHz, CDCl₃) δ: 157.6, 148.9, 139.3, 137.4, 135.1, 129.3, 129.1, 128.7, 128.4, 127.1, 116.7. | rsc.org |

| 6-(4-chlorophenyl)-4-phenylpyridin-3(2H)-one | ¹H NMR (500 MHz, CDCl₃) δ: 7.40, 7.42, 7.51, 7.63, 7.72, 7.77, 7.98, 8.04, 8.25, 8.34. IR (cm⁻¹): 670 (C-Cl), 2800 (=C-H), 1420 (=CH bend), 1615 (C=N), 1700 (C=O). | iajpr.com |

| 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine | IR (νₘₐₓ, cm⁻¹): 3353, 2211, 1550. ¹H NMR (250 MHz, CDCl₃) δ: 3.08 (2H, t), 3.96 (2H, q), 5.51-5.55 (1H, br s, NH), 7.19 (1H, s), 7.26–8.15 (15H, m). | mdpi.com |

| 2,4,6-Triphenylpyridine | ¹H NMR (400 MHz, CDCl₃) δ: 7.2 - 8.2 (m, 17H). IR (KBr, cm⁻¹): 3032, 1604, 1544, 1232, 1025. | scirp.org |

Structure

3D Structure

Properties

Molecular Formula |

C17H12ClN |

|---|---|

Molecular Weight |

265.7 g/mol |

IUPAC Name |

4-chloro-2,6-diphenylpyridine |

InChI |

InChI=1S/C17H12ClN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H |

InChI Key |

UKWOXPOLLIJKQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2,6 Diphenylpyridine and Its Precursors

Classical Synthetic Routes to Pyridine (B92270) Derivatives with Emphasis on 2,6-Diphenylpyridine (B1197909) Core Formation

The formation of the 2,6-diphenylpyridine core is a foundational step in the synthesis of 4-Chloro-2,6-diphenylpyridine. Classical methods have long provided the basis for constructing the pyridine ring, which can then be subjected to further functionalization.

Condensation Reactions for Pyridine Ring Formation (e.g., Hantzsch-type, Kröhnke synthesis)

Hantzsch Pyridine Synthesis: The Hantzsch synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine to achieve aromatization. wikipedia.org While versatile, the classical Hantzsch synthesis has drawbacks such as requiring harsh reaction conditions and often resulting in low yields. wikipedia.org Modifications, including the use of microwave irradiation and various catalysts, have been developed to improve efficiency. wikipedia.orgijpsonline.com For instance, a one-pot synthesis in aqueous micelles catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to significantly increase product yields. wikipedia.org

Kröhnke Pyridine Synthesis: The Kröhnke synthesis provides a high-yield method for producing highly substituted pyridines under mild conditions. wikipedia.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org The reaction proceeds through a Michael addition, followed by cyclization and aromatization. wikipedia.org A key advantage of the Kröhnke method is its applicability to the synthesis of various di-, tri-, and tetrasubstituted pyridines. wikipedia.org For example, it has been successfully used to generate 2,4,6-trisubstituted pyridines. wikipedia.org One-pot Kröhnke methods in aqueous media have also been developed for the synthesis of 4'-aryl-2,2':6',2''-terpyridines. wikipedia.org

A common precursor for the synthesis of 2,4,6-triarylpyridines, including 2,6-diphenylpyridine derivatives, is the corresponding 1,5-diketone. acs.org These diketones can be synthesized through various classical methods, such as the Claisen-Schmidt condensation followed by a Michael addition reaction. acs.org The resulting 1,5-diketone can then be cyclized with a nitrogen source like ammonium acetate to form the pyridine ring. acs.org

Halogenation Strategies for the C4 Position of Pyridine Ring Systems

Direct halogenation of the 2,6-diphenylpyridine core is a primary strategy for introducing a chlorine atom at the C4 position. The reactivity of the pyridine ring towards electrophilic substitution is influenced by the existing substituents.

Direct chlorination of 2,6-diphenylpyridine can be achieved using various chlorinating agents. A plausible method involves the use of reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅), which is a common method for converting hydroxypyridines to chloropyridines. google.com Another approach is the use of N-chlorosuccinimide (NCS) or other sources of electrophilic chlorine. The conditions for such reactions, including solvent and temperature, must be carefully controlled to ensure regioselectivity and avoid over-halogenation.

For instance, the bromination of 2,6-diphenylpyridine using bromine or N-bromosuccinimide (NBS) often occurs in solvents like chloroform (B151607) or acetic acid at room temperature to moderate heat. This suggests that similar conditions could be adapted for chlorination.

Modern and Advanced Synthetic Approaches for this compound

Modern synthetic chemistry offers more sophisticated and efficient routes to this compound, often employing transition metal catalysis and adhering to the principles of green chemistry.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed substitutions, Suzuki–Miyaura coupling for derivatives)

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted pyridines. semanticscholar.org

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is a powerful tool for synthesizing aryl-substituted pyridines. beilstein-journals.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. While often used to add aryl groups, the principles can be applied to build the core structure or introduce substituents. For example, 2,6-dichloro- or dibromopyridines can be coupled with phenylboronic acid to yield 2,6-diphenylpyridine. researchgate.netresearchgate.net Subsequent halogenation at the C4 position would then yield the target molecule.

A direct synthesis of this compound can be envisioned starting from a precursor like 2,6-diphenyl-4-hydroxypyridine, which can be chlorinated. Alternatively, a precursor such as 2,4,6-trichloropyridine (B96486) could undergo a selective double Suzuki-Miyaura coupling with phenylboronic acid at the 2 and 6 positions, leaving the chlorine at the C4 position intact. The regioselectivity of such reactions is a critical factor. beilstein-journals.org

The synthesis of related compounds, such as 4-(3-Substituted azulen-1-yl)-2,6-diphenylpyridines, has been achieved through a PdCl₂-promoted substitution of the halogen in a 4-chloro-2,6-diphenylpyranylium salt, followed by reaction with ammonium acetate. semanticscholar.orgresearchgate.net This highlights the utility of palladium catalysis in functionalizing the 4-position of a pre-formed 2,6-diphenyl-substituted ring system.

| Catalyst System | Reactants | Product | Key Features |

| Pd(PPh₃)₄ / Na₂CO₃ | 2,6-dibromopyridine, Phenylboronic acid | 2,6-diphenylpyridine | Suzuki-Miyaura coupling to form the core structure. |

| PdCl₂(dppf) | 3,5-dibromo-2,4,6-trimethylpyridine, Arylboronic acids | 3,5-diaryl-2,4,6-trimethylpyridines | High yields for symmetrically substituted products. beilstein-journals.org |

| PdCl₂ | 4-chloro-2,6-diphenylpyranylium perchlorate (B79767), Azulene derivative | 4-(azulen-1-yl)-2,6-diphenylpyranylium salt | Palladium-promoted arylation at the C4 position. semanticscholar.org |

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In the context of synthesizing halogenated pyridines, this involves using environmentally benign solvents, reducing energy consumption, and employing catalytic methods.

The use of water as a solvent is a key aspect of green chemistry. researchgate.net For instance, one-pot Kröhnke syntheses have been developed in aqueous media. wikipedia.org Similarly, Hantzsch synthesis has been demonstrated in water, sometimes with the aid of surfactants to form micelles. wikipedia.org

Transition-metal-free approaches are also gaining traction. A notable example is the decarboxylative halogenation of 2-picolinic acids, which proceeds under transition-metal-free conditions and is operationally simple. rsc.org While this specific example targets the 2-position, the principle of avoiding heavy metal catalysts is a significant green chemistry goal.

The development of solvent-free reaction conditions is another important green approach. For example, the synthesis of 2,4,6-triarylpyridines has been achieved by heating a mixture of an aldehyde, acetophenone (B1666503), and ammonium acetate with a catalyst like cobalt(II) chloride hexahydrate under solvent-free conditions. tandfonline.comtandfonline.com

Flow Chemistry and Continuous Synthesis Methods for Scale-Up

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of compounds like this compound, particularly for industrial scale-up. These advantages include enhanced safety, better heat and mass transfer, improved reaction control, and the potential for higher yields and purity.

Furthermore, multi-step syntheses can be telescoped in a continuous flow setup, where the output of one reactor is directly fed into the next. This avoids the need for isolation and purification of intermediates, saving time, resources, and reducing waste. The palladium-catalyzed coupling reactions, which are central to modern pyridine synthesis, have been successfully adapted to flow chemistry environments, often utilizing packed-bed reactors with immobilized catalysts for easy separation and reuse.

Precursor Synthesis and Building Block Strategies for this compound Analogs

Synthesis of Key Diaryl Ketone and Enamine Precursors

The formation of the pyridine ring can be accomplished through the condensation of 1,5-dicarbonyl compounds with a nitrogen source. For 2,6-diphenyl substituted pyridines, 1,5-diphenylpentane-1,5-dione and its derivatives are crucial diaryl ketone precursors. One common approach to synthesize these diketones involves the Michael addition of acetophenone to an α,β-unsaturated ketone like chalcone (B49325) (1,3-diphenyl-2-propen-1-one), which is itself formed from the condensation of acetophenone and benzaldehyde.

Another key precursor strategy involves the use of enamines. Glutacondialdehyde dianil hydrochloride is a notable enamine precursor that can be used in the synthesis of 4-substituted-2,6-diphenylpyridines. molbase.com It serves as a five-carbon chain with nitrogen functionalities at both ends, ready for cyclization. The synthesis of glutacondialdehyde dianil hydrochloride can be achieved through the reaction of a compound with a mobile chlorine atom with pyridine and aniline. google.com

A pivotal intermediate for obtaining this compound is 2,6-diphenyl-4-pyridone (also known as 2,6-diphenylpyridin-4-ol). This pyridone can be synthesized through various condensation reactions. One established method involves the reaction of acetophenone and p-dimethylaminobenzaldehyde with ammonium acetate in glacial acetic acid to yield a 2,6-diphenyl-4-aryl-pyridine derivative. prepchem.com A more direct route to the pyridone involves the cyclization of 1,5-diphenylpentane-1,3,5-trione (B73800) with ammonia.

| Precursor | Synthetic Method | Reference |

| 1,5-Diphenylpentane-1,5-dione | Michael addition of acetophenone to chalcone. | smolecule.com |

| 3,3-Dimethyl-1,5-diphenylpentane-1,5-dione | Reaction of 3,3-dimethylglutaric acid with phenyllithium. | orgsyn.org |

| 3-(2,6-dichlorophenyl)-1,5-diphenylpentane-1,5-dione | Efficiently synthesized and characterized by X-ray crystallography. | researchgate.net |

| Glutacondialdehyde dianil hydrochloride | Reaction of a compound with a mobile chlorine atom with pyridine and aniline. | google.com |

| 2,6-Diphenyl-4-(4'-dimethylaminophenyl)-pyridine | Heating p-dimethylaminobenzaldehyde, acetophenone, and ammonium acetate in glacial acetic acid. | prepchem.com |

Regioselective Functionalization of Pyridines as Precursors

Direct regioselective functionalization of the pyridine ring to introduce the chloro group at the 4-position and phenyl groups at the 2- and 6-positions in a single step is challenging. A more common and controlled strategy involves the synthesis of a functionalized pyridine precursor, such as a hydroxypyridine (pyridone), followed by conversion of the functional group.

The most direct precursor for this compound is 2,6-diphenyl-4-pyridone. The hydroxyl group at the 4-position of the pyridone can be converted to a chloro group using standard chlorinating agents. researchgate.net Phosphorus oxychloride (POCl₃) is a widely used reagent for this type of transformation, effectively converting the pyridone tautomer into the desired 4-chloropyridine. researchgate.net This method offers high regioselectivity, as the reaction specifically targets the hydroxyl group.

Alternative approaches can involve the synthesis of other 4-substituted-2,6-diphenylpyridines that can be subsequently converted to the chloro derivative, though this is less common. For instance, the reaction of 4-chloro-2,6-diphenyl-pyranylium perchlorate with an appropriate nucleophile followed by treatment with ammonium acetate can yield substituted pyridines. semanticscholar.orgresearchgate.net

The synthesis of various 2,6-disubstituted imidazo[4,5-b]pyridines has been achieved via Suzuki cross-coupling reactions, demonstrating a method for introducing aryl groups onto a pre-existing heterocyclic core. mdpi.com While not a direct synthesis of the target compound, this highlights the utility of cross-coupling reactions in functionalizing pyridine and related heterocyclic systems.

| Precursor | Reagent | Product | Reference |

| 2,6-Diphenyl-4-pyridone | Phosphorus oxychloride (POCl₃) | This compound | researchgate.net |

| 4-Hydroxy-2-quinolone | Equimolar or less POCl₃ | 4-Chloro-2-quinolone | researchgate.net |

| 6-Aminouracil | Phosphorus oxychloride (POCl₃) | 6-Amino-2,4-dichloropyrimidine | researchgate.net |

| 4-Chloro-2,6-diphenyl-pyranylium perchlorate | Azulene derivative, then ammonium acetate | 4-(Azulen-1-yl)-2,6-diphenylpyridine | semanticscholar.orgresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2,6 Diphenylpyridine

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The presence of the electron-withdrawing nitrogen atom in the pyridine (B92270) ring, along with the phenyl substituents, renders the C4 position susceptible to nucleophilic attack. This facilitates the displacement of the chlorine atom through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgqorganica.esmasterorganicchemistry.com

The SNAr reaction of 4-chloro-2,6-diphenylpyridine proceeds via a two-step addition-elimination mechanism. qorganica.esyoutube.com A nucleophile first attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. qorganica.esresearchgate.net This intermediate is stabilized by the delocalization of the negative charge across the aromatic system, including the electron-withdrawing nitrogen atom. qorganica.es The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the substituted product. youtube.com

A variety of nucleophiles can effectively displace the chlorine atom. For instance, reaction with sodium methoxide (B1231860) in a solvent like dimethyl sulfoxide (B87167) (DMSO) leads to the formation of 4-methoxy-2,6-diphenylpyridine. Similarly, amination reactions can be achieved using nucleophiles such as amines. youtube.com The general applicability of SNAr allows for the introduction of a wide range of functional groups at the C4 position, making it a valuable tool in the synthesis of diverse 2,6-diphenylpyridine (B1197909) derivatives. fishersci.fi

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C4 Position

| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methoxide | Sodium methoxide (NaOMe) | DMSO | 80°C, 12h | 4-Methoxy-2,6-diphenylpyridine | 72 | |

| Amine | Methylamine | - | - | 4-(Methylamino)-2,6-diphenylpyridine | - |

The reactivity of this compound in SNAr reactions is significantly influenced by both electronic and steric factors.

Electronic Factors: The electron-withdrawing nature of the pyridine nitrogen atom is crucial for activating the C4 position towards nucleophilic attack. qorganica.es This effect is further enhanced by the presence of the two phenyl groups at the C2 and C6 positions, which can also contribute to the stabilization of the Meisenheimer intermediate through resonance. researchgate.net The presence of additional electron-withdrawing groups on the phenyl rings would be expected to further increase the rate of SNAr. numberanalytics.com

Electrophilic Aromatic Substitution on the Phenyl Rings and Pyridine Core

While the pyridine ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nitrogen atom, the appended phenyl rings can undergo electrophilic aromatic substitution (EAS). minia.edu.egnumberanalytics.com The pyridine core itself is generally resistant to such reactions. numberanalytics.com

The regioselectivity of EAS on the phenyl rings of this compound is directed by the activating nature of the phenyl group itself. chemistrytalk.org Substitution is expected to occur primarily at the ortho and para positions of the phenyl rings. chemistrytalk.org The specific reaction conditions, including the nature of the electrophile and the catalyst used, will determine the precise outcome and distribution of products. minia.edu.eglumenlearning.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. minia.edu.eglibretexts.org Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). lumenlearning.comlibretexts.org

Through electrophilic aromatic substitution, a variety of functional groups can be introduced onto the phenyl rings of this compound. This allows for the synthesis of a wide range of derivatives with modified electronic and steric properties. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂). minia.edu.eg

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). minia.edu.eg

Halogenation: Introduction of a halogen (e.g., -Br, -Cl). minia.edu.eg

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R). lkouniv.ac.in

Friedel-Crafts Acylation: Introduction of an acyl group (-COR). lkouniv.ac.in

Metalation and Cross-Coupling Reactions at Various Positions

The halogenated nature of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are particularly relevant. thieme-connect.comacsgcipr.orgorgsyn.org The Suzuki-Miyaura coupling, for instance, involves the reaction of the chloro-substituted pyridine with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. nobelprize.orgresearchgate.net The efficiency of these reactions can be influenced by steric hindrance from the 2,6-diphenyl groups.

The Buchwald-Hartwig amination offers a complementary method to SNAr for forming C-N bonds, especially when the nucleophile is a less reactive amine. acsgcipr.orgresearchgate.net This reaction utilizes a palladium catalyst to couple an amine with the aryl chloride. orgsyn.orgrsc.org

Metalation, for example through the use of organolithium reagents, can also be a viable strategy to functionalize the molecule, although the regioselectivity would need to be carefully controlled.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-2,6-diphenylpyridine | nobelprize.orgrsc.org |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | 4-Alkynyl-2,6-diphenylpyridine | rsc.org |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | 4-Amino-2,6-diphenylpyridine | acsgcipr.orgrsc.org |

Note: This table represents potential applications based on the reactivity of similar chloro-pyridines and may require optimization for this compound.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Negishi) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental in synthesizing complex organic molecules, and this compound serves as a valuable substrate in these transformations. rsc.orgmdpi.com These reactions, such as the Suzuki, Sonogashira, and Negishi couplings, facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of the pyridine ring. wikipedia.orgwikipedia.orgnumberanalytics.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. beilstein-journals.org For this compound, the Suzuki coupling offers a pathway to introduce new aryl or vinyl groups at the 4-position. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base. beilstein-journals.orgthieme-connect.com The reactivity in Suzuki coupling can be influenced by the electronic properties of the boronic acid used. beilstein-journals.org While the chloro-substituent is generally less reactive than bromo or iodo substituents, the use of specialized ligands can enhance the reaction's efficiency. A comparison with 4-bromo-2,6-diphenylpyridine (B1601486) shows that the chloro derivative can exhibit faster Suzuki coupling rates under certain conditions.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For this compound, this provides a direct route to synthesize 4-alkynyl-2,6-diphenylpyridine derivatives. The reaction proceeds under mild conditions and tolerates a variety of functional groups. wikipedia.orgnih.gov The mechanism involves two independent catalytic cycles for palladium and copper. libretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgnumberanalytics.com This reaction is known for its high yields, selectivity, and functional group tolerance under mild conditions. numberanalytics.com While aryl chlorides can be challenging substrates, the use of specific palladium catalysts, like those with X-Phos ligands, has enabled the successful coupling of aryl chlorides with organozinc reagents. organic-chemistry.org This makes the Negishi coupling a viable, though potentially less common, method for the functionalization of this compound.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Pd(OAc)₂, Pd(PPh₃)₄ / Base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst / Cu(I) co-catalyst / Base | C-C |

| Negishi | Organozinc compound | Ni or Pd catalyst (e.g., with XPhos ligand) | C-C |

Other Transition Metal-Mediated Transformations (e.g., Buchwald-Hartwig Amination, Olefination)

Beyond the classic cross-coupling reactions, this compound is a substrate for other significant transition metal-mediated transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between an aryl halide and an amine. libretexts.orgrsc.orgorganic-chemistry.org It allows for the synthesis of 4-amino-2,6-diphenylpyridine derivatives from this compound. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (like XPhos), and a base. tcichemicals.combeilstein-journals.org The choice of ligand is crucial for the successful amination of aryl chlorides. tcichemicals.com The reaction mechanism involves the oxidative addition of the aryl chloride to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. libretexts.org Highly regioselective amination has been achieved with substrates like 2,4-dichloropyridine, suggesting precise control is possible. researchgate.net

Olefination: While less specifically detailed for this compound in the provided context, olefination reactions, such as the Heck reaction, represent a potential transformation. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. The C-H activation in Heck coupling reactions has been catalyzed by related diphenylpyridine complexes.

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Role | Example |

| Aryl Halide | Substrate | This compound |

| Amine | Nucleophile | Primary or secondary amines |

| Palladium Catalyst | Active metal center | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes catalyst, promotes reaction | XPhos, Xantphos |

| Base | Deprotonates amine | Cs₂CO₃, NaOtBu |

C-H Activation and Functionalization Strategies on Pyridine and Phenyl Rings

Direct C-H activation and functionalization offer an efficient and atom-economical approach to modify the core structure of this compound. tcichemicals.comresearchgate.net These strategies can target the C-H bonds on both the pyridine and the pendant phenyl rings.

Research has shown that related 2,6-diphenylpyridine structures can undergo cyclometalation with platinum, indicating the potential for C-H activation on the phenyl rings. acs.org The nitrogen atom of the pyridine ring can act as a directing group, facilitating the activation of ortho-C-H bonds on the phenyl substituents. researchgate.net Palladium-catalyzed C-H functionalization is a well-established field, and it is plausible that under appropriate conditions, direct arylation or other functionalizations could be achieved on the phenyl rings of this compound. tcichemicals.com

Functionalization of the pyridine ring itself, beyond the C4-position, is also a possibility. While the existing substituents electronically influence the ring, specific catalytic systems can be designed to target the remaining C-H bonds. For instance, rhodium(III)-catalyzed C-H functionalization has been used for the synthesis of fluorinated pyridines. ijpsonline.com

Ring-Opening and Rearrangement Reactions Involving the Pyridine Core

The pyridine ring is generally stable; however, under specific conditions, ring-opening and rearrangement reactions can occur. For the related compound 4-chloro-2,6-diphenylpyrimidine (B189500), thermally activated rearrangements have been observed. biosynth.com Photochemical conditions can also induce rearrangements in diazepine (B8756704) derivatives to form substituted pyridines, such as 4-(p-chlorophenyl)-2,6-diphenylpyridine. cdnsciencepub.com While specific examples for this compound are not prevalent in the search results, the chemistry of related heterocyclic systems suggests that such transformations could be possible under energetic conditions like high temperature or UV irradiation.

Radical Reactions and Photochemistry of this compound and Derivatives

The photochemical behavior of this compound and its derivatives is an area of interest. As mentioned, photolysis can induce rearrangements in related heterocyclic systems to yield substituted pyridines. cdnsciencepub.com The photolysis of 3,5,7-triphenyl-1,2(4H)-diazepine, for instance, leads to the formation of 4-(p-chlorophenyl)-2,6-diphenylpyridine in the presence of a chlorine source. cdnsciencepub.com

The related compound 4-chloro-2,6-diphenylpyrimidine can be activated by light to produce an excited state, which can then fluoresce. biosynth.com This suggests that this compound may also possess interesting photochemical properties, potentially involving radical intermediates upon UV irradiation. The C-Cl bond could be susceptible to homolytic cleavage under photochemical conditions, leading to a pyridyl radical that could participate in subsequent reactions.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation and Novel Structures

Elucidation of Reaction Intermediates and Transition States through Spectroscopic Methods

The study of reaction mechanisms, including the identification of transient intermediates and transition states, is crucial for optimizing synthetic pathways and understanding chemical reactivity. While direct spectroscopic observation of these species for reactions involving 4-Chloro-2,6-diphenylpyridine is challenging, various techniques are routinely employed for analogous systems. In-situ monitoring methods are essential for acquiring data on short-lived species. researchgate.net

Mass spectrometry (MS) plays a significant role in reaction monitoring due to its high specificity and ability to characterize structures. researchgate.net Techniques such as electrospray ionization (ESI) and low-temperature plasma (LTP) probes allow for real-time, in-situ analysis of a reaction mixture with minimal sample pretreatment. researchgate.net By tracking the appearance and disappearance of ions corresponding to reactants, intermediates, and products over time, a kinetic profile of the reaction can be constructed, offering insights into the underlying mechanism.

Spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can also be adapted for real-time monitoring. For instance, rapid-scan FT-IR can detect changes in vibrational modes associated with specific functional groups as a reaction progresses, potentially identifying intermediate species. Similarly, specialized NMR experiments can be performed to follow the conversion of reactants to products, providing detailed structural information at various points during the reaction.

X-ray Crystallography in Structural Analysis of Derivatives and Metal Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound to unambiguously confirm their molecular structure and provide detailed insights into their solid-state conformation and packing. nih.govnih.gov

For example, the crystal structure of the closely related compound 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been determined. nih.gov The analysis reveals that the molecule is not planar; the phenyl rings are twisted out of the plane of the central pyridine (B92270) ring. nih.gov The dihedral angles between the pyridine ring and the flanking phenyl rings are 20.8° and 22.39°, while the angle with the 4-chlorophenyl ring is significantly larger at 37.56°. nih.gov This disrotatory conformation is a common feature in such substituted pyridines. nih.gov

In the context of metal complexes, X-ray diffraction is invaluable for establishing the coordination geometry around the metal center, bond lengths, and angles. weizmann.ac.ilspuvvn.edu Pyridine-based ligands like this compound can coordinate to metal ions through the lone pair of electrons on the nitrogen atom, forming complexes with diverse structures and catalytic or photophysical properties. weizmann.ac.il The detailed structural information from crystallography is crucial for understanding structure-property relationships in these materials. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₆ClN |

| Molecular Weight | 341.82 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3995 (11) |

| b (Å) | 20.621 (2) |

| c (Å) | 9.5362 (12) |

| β (°) | 108.146 (2) |

| Volume (ų) | 1756.4 (3) |

| Z | 4 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. researchgate.net For this compound, ¹H and ¹³C NMR spectra provide primary evidence for the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the two types of phenyl rings. The integration and splitting patterns of these signals confirm the substitution pattern. For instance, in the related 4-(3-methoxyphenyl)-2,6-diphenylpyridine, aromatic protons appear in the range of δ 7.00-8.20 ppm. nih.gov

Advanced 2D NMR techniques are employed for unambiguous signal assignment and further structural analysis:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks within the individual aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the phenyl substituents to the correct positions on the pyridine core. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. This can be used to analyze the preferred conformation of the phenyl rings relative to the pyridine ring in solution. ipb.pt

Solid-State NMR (SSNMR) is a complementary technique that provides structural information on materials in the solid phase. preprints.org SSNMR can be used to study the local environment of atoms in microcrystalline or amorphous samples, investigate molecular dynamics, and probe intermolecular interactions that are averaged out in solution. preprints.orgresearchgate.net For this compound, SSNMR could confirm the conformation observed in X-ray crystallography and detect the presence of polymorphism. preprints.org

| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic H | 7.00 - 8.20 | - |

| Aromatic C | - | 113.1 - 160.2 |

| OCH₃ H | 3.89 | - |

| OCH₃ C | - | 55.5 |

Mass Spectrometry for Reaction Monitoring and High-Resolution Product Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, low-resolution MS would show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to its nominal mass. The characteristic isotopic pattern of the chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in a distinct M+2 peak with about one-third the intensity of the molecular ion peak, providing strong evidence for the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. mdpi.com This is crucial for confirming the identity of the synthesized product and distinguishing it from isomers or compounds with the same nominal mass. The theoretical exact mass of this compound (C₁₇H₁₂³⁵ClN) can be calculated and compared to the experimental value to confirm its elemental composition with high confidence.

Furthermore, MS coupled with techniques like liquid chromatography (LC-MS) or ambient ionization methods can be used to monitor the progress of a synthesis reaction in real-time. mdpi.com This allows for the identification of intermediates, byproducts, and the optimization of reaction conditions to maximize the yield of the desired product.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. researchgate.net The spectra of this compound are expected to be rich with features characteristic of its aromatic and heterocyclic structure.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N Ring Stretching: A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the stretching vibrations within the pyridine and phenyl rings. mdpi.com

C-Cl Stretching: A strong band in the fingerprint region, typically around 1100-800 cm⁻¹, can be attributed to the C-Cl bond vibration.

C-H Bending: In-plane and out-of-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.

These techniques are also sensitive to intermolecular interactions. For example, the formation of metal complexes through the pyridine nitrogen would cause shifts in the C=N and C=C ring stretching modes. kpi.ua Similarly, changes in the vibrational spectra can indicate π-π stacking interactions in the solid state. mdpi.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak intensity |

| Aromatic C=C/C=N Ring Stretch | 1610 - 1450 | Multiple sharp bands of variable intensity mdpi.com |

| C-H In-plane Bend | 1300 - 1000 | Fingerprint region |

| C-Cl Stretch | 1100 - 800 | Can be coupled with other modes |

| C-H Out-of-plane Bend | 900 - 675 | Strong bands, diagnostic of substitution |

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. scispace.com As a compound with an extended conjugated π-electron system, this compound is expected to exhibit strong absorption in the UV region, corresponding primarily to π→π* electronic transitions. researchgate.net The position of the maximum absorption wavelength (λₘₐₓ) and the molar absorptivity (ε) are key parameters obtained from UV-Vis spectroscopy. researchgate.net

The electronic properties of the pyridine ring and its substituents influence the energy of these transitions. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, combined with the extensive conjugation from the phenyl rings, defines its electronic structure. The absorption spectrum can be sensitive to solvent polarity, a phenomenon known as solvatochromism, which provides insight into the nature of the electronic excited states. nih.gov

Many diphenylpyridine derivatives are known to be fluorescent. researchgate.net Upon excitation with light of an appropriate wavelength, the molecule can relax to the ground state by emitting a photon. Fluorescence spectroscopy measures the emission spectrum, fluorescence quantum yield (Φբ), and excited-state lifetime (τ). These properties are highly dependent on the molecular structure and environment. researchgate.net Protonation of the pyridine nitrogen can significantly alter the photophysical properties, often leading to changes in the emission color or intensity, making such compounds potentially useful as fluorescent pH sensors. researchgate.netresearchgate.net

| Property | Typical Range/Observation |

|---|---|

| Absorption λₘₐₓ | UV to near-visible region (e.g., 300-400 nm) |

| Emission λₘₐₓ | Blue to green region (e.g., 400-550 nm) |

| Stokes Shift | Variable, often significant due to intramolecular charge transfer (ICT) character |

| Fluorescence Quantum Yield (Φբ) | Can be sensitive to substituents and solvent |

| Protonation Effect | Often leads to red-shifted spectra and/or fluorescence quenching or enhancement |

Computational and Theoretical Chemistry Studies on 4 Chloro 2,6 Diphenylpyridine

Electronic Structure and Molecular Orbital Analysis (DFT Studies, HOMO-LUMO Gap)

Density Functional Theory (DFT) studies are instrumental in elucidating the electronic properties of 4-Chloro-2,6-diphenylpyridine and its analogs. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity and electronic transitions.

The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests high polarizability and a lower energy requirement for excitation. mdpi.com For similar 2-amino-4,6-diphenylnicotinonitriles, these gaps have been calculated to understand their electronic properties and potential reactivity. mdpi.comresearchgate.net In donor-acceptor systems, the HOMO and LUMO are often localized on different parts of the molecule. For instance, in some carbazole-based donor-acceptor compounds, the HOMO is delocalized over the donor and π-bridge, while the LUMO is centered on the acceptor and π-bridge. nankai.edu.cn This separation of frontier orbitals is fundamental to their electronic behavior. nankai.edu.cn The electronic properties, such as the HOMO-LUMO gap, are influenced by the substituents on the pyridine (B92270) ring. mdpi.com

Table 1: Calculated Electronic Properties of Related Diphenylpyridine Derivatives

| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitrile | -5.89 | -1.65 | 4.24 |

| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | -5.98 | -1.78 | 4.20 |

| 2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile | -6.08 | -1.90 | 4.18 |

Data adapted from studies on analogous compounds to illustrate typical values. mdpi.com

The negative electrostatic potential, often visualized on a molecular surface, indicates regions prone to electrophilic attack, highlighting the molecule's reactive sites. mdpi.com

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to predict spectroscopic properties, which can then be compared with experimental findings.

For related 2-amino-4,6-diphenylnicotinonitriles, TD-DFT calculations have been used to determine the emission maxima in various solvents. mdpi.com The calculated spectra for these compounds show broad bands corresponding to HOMO to LUMO and other electronic transitions. mdpi.com For example, a calculated spectrum for a diphenylnicotinonitrile derivative showed a broad band at 426.66 nm, which is attributed to the HOMO to LUMO transition. mdpi.com

Experimental NMR spectra of related compounds, such as 2-amino-4,6-diphenylnicotinonitriles, show characteristic signals that align with their predicted structures. For instance, the amino protons typically appear as a broad singlet. mdpi.com Similarly, IR spectroscopy of related triarylpyridines reveals characteristic peaks for C=N stretching and aromatic C-H bending. vulcanchem.com For 4-(4-chlorophenyl)-2,6-diphenylpyridine, the experimental FT-IR spectrum shows peaks at 3023, 1656, 1600, 1334, and 1222 cm⁻¹. semanticscholar.org

Mechanistic Insights into Reactivity and Selectivity (e.g., SNAr pathways, C-H activation)

Computational studies provide valuable insights into the reaction mechanisms involving this compound, such as Nucleophilic Aromatic Substitution (SNAr) and C-H activation.

The SNAr reaction is a common pathway for aryl halides. The established mechanism proceeds through a stepwise route involving a Meisenheimer intermediate. nih.govfrontiersin.org However, computational studies have shown that a concerted mechanism is also possible, and the preferred pathway can be influenced by the substrate's electron affinity. nih.gov For SNAr reactions, the electron-withdrawing nature of the pyridine ring can stabilize the intermediate. In some cases, the reaction can be catalyzed by transition metals. researchgate.net The substitution of the chlorine atom is a key reaction for creating derivatives. unisi.it

C-H activation is another important reaction, often catalyzed by transition metals like palladium, rhodium, or iridium. acs.orgsigmaaldrich.com This method allows for the direct functionalization of C-H bonds, which is an efficient way to synthesize more complex molecules. sigmaaldrich.com For example, the metalation of 2,6-diphenylpyridine (B1197909) can lead to cyclometalated complexes, and computational studies using DFT can rationalize the isomerization and reaction pathways of these processes. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for its interactions and properties. Conformational analysis reveals the preferred spatial arrangement of the phenyl rings relative to the central pyridine ring.

In the crystal structure of the related 4-(4′-chlorophenyl)-2,6-diphenylpyridine, the phenyl rings exhibit a disrotatory conformation. iucr.orgresearchgate.net The dihedral angles between the pyridine ring and the peripheral phenyl rings vary, with reported values ranging from 20.8° to 37.56°. iucr.orgresearchgate.net This twisted conformation is a strategy to minimize steric hindrance. vulcanchem.com

Molecular dynamics simulations can provide further insights into the conformational flexibility and behavior of the molecule in different environments. unisi.it For related compounds, these simulations have been used to study protein-ligand interactions and the stability of binding poses. unisi.it

Supramolecular Interactions and Binding Site Analysis (e.g., π-π stacking, cation-π interactions)

The phenyl and pyridine rings of this compound enable it to participate in various non-covalent interactions, which are fundamental to its role in supramolecular chemistry. semanticscholar.orgthermofisher.comchemsrc.com

π-π Stacking: This interaction is common in aromatic compounds and plays a significant role in the crystal packing of related structures. vulcanchem.comsemanticscholar.org In some crystal structures of diphenylpyridine derivatives, π-π stacking interactions are observed with centroid-centroid distances between rings of approximately 3.5 to 3.9 Å. researchgate.net These interactions contribute to the stability of the crystal lattice. researchgate.net

Cation-π Interactions: The electron-rich π-system of the aromatic rings can interact favorably with cations. proteopedia.org This is a strong, non-covalent interaction that is important in both chemical and biological systems. proteopedia.orgchem8.org The interaction involves the electrostatic attraction between a cation and the partial negative charge on the face of an aromatic ring. proteopedia.org In certain systems, intramolecular cation-π interactions can be designed and studied using techniques like fluorescence spectroscopy. bham.ac.uk

These supramolecular interactions are crucial for the assembly of larger structures and for the binding of the molecule to biological targets. unisi.itiucr.org

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from computational studies provide a quantitative measure of the reactivity and electronic characteristics of a molecule.

Table 2: Calculated Quantum Chemical Descriptors for Related Diphenylpyridine Derivatives

| Compound Analogue | Electronegativity (χ) (eV) | Chemical Potential (μ) (eV) | Hardness (η) (eV) |

|---|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitrile | 3.77 | -3.77 | 2.12 |

| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 3.88 | -3.88 | 2.10 |

| 2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile | 3.99 | -3.99 | 2.09 |

Data adapted from studies on analogous compounds to illustrate typical values. mdpi.com

These reactivity indices are valuable for comparing the chemical behavior of different derivatives and for designing new molecules with specific electronic properties. mdpi.com

Applications of 4 Chloro 2,6 Diphenylpyridine in Advanced Chemical Sciences

As a Versatile Synthetic Building Block for Complex Organic Molecules

The utility of 4-Chloro-2,6-diphenylpyridine as a synthetic precursor stems from the reactivity of its C4-chloro group. This halogen atom can be displaced or engaged in cross-coupling reactions, providing a gateway to a wide range of more complex, functionalized pyridine (B92270) derivatives. This reactivity is somewhat tempered by the electron-withdrawing nature of the pyridine nitrogen and the flanking phenyl groups, but it remains a key handle for molecular elaboration.

The C4-Cl bond in this compound is susceptible to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov While halogens at the C2 and C6 positions of a pyridine ring are typically more reactive towards nucleophiles, the C4 position can be selectively targeted, often requiring specific conditions to overcome its lower intrinsic reactivity. nih.govepfl.ch This allows for the controlled introduction of a diverse set of functional groups.

Through SNAr reactions, the chloro group can be replaced by various nucleophiles, including amines, alkoxides, and thiolates, to yield 4-amino, 4-alkoxy, and 4-thioether substituted 2,6-diphenylpyridines, respectively. These transformations are foundational for building more complex nitrogen heterocycles. researchgate.net

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and chloro-pyridines are viable substrates for these methods. digitellinc.com Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), Buchwald-Hartwig (using amines), and cyanation (using cyanide sources) enable the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position. mdpi.com This capability allows chemists to forge intricate molecular architectures from the relatively simple this compound starting material.

| Reaction Type | Reagent/Catalyst System | Product Type |

| Nucleophilic Aromatic Substitution | ||

| Amination | R₂NH, Base | 4-Amino-2,6-diphenylpyridine |

| Etherification | RONa | 4-Alkoxy-2,6-diphenylpyridine |

| Thioetherification | RSNa | 4-Alkylthio-2,6-diphenylpyridine |

| Palladium-Catalyzed Cross-Coupling | ||

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 4-Aryl-2,6-diphenylpyridine |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-2,6-diphenylpyridine |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 4-Amino-2,6-diphenylpyridine |

| Cyanation | Zn(CN)₂, Pd catalyst | 4-Cyano-2,6-diphenylpyridine |

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular or in vivo systems. nih.govcolumbia.edu The synthesis of effective chemical probes often requires a rigid molecular scaffold that can be systematically modified with various functional groups to optimize binding affinity, selectivity, and other properties like fluorescence.

The 2,6-diphenylpyridine (B1197909) core provides a well-defined, three-dimensional structure. The C4-chloro atom in this compound serves as a convenient and crucial attachment point—a synthetic handle—for introducing linkers, affinity labels, fluorescent reporter tags, or photoreactive groups. nih.gov For instance, the chloro group can be substituted with an amino- or alcohol-terminated alkyl chain, which can then be further conjugated to a fluorophore or a biotin (B1667282) tag for visualization or affinity purification experiments. This modular approach allows for the rapid generation of a library of probe analogs from a common intermediate, facilitating the exploration of structure-activity relationships and the development of highly specific tools for chemical biology research. researchgate.net

Role in Catalysis and Ligand Design

The pyridine ring is a privileged structure in coordination chemistry, frequently serving as a ligand for transition metals in catalysis. The electronic properties and geometry of pyridine-based ligands can be fine-tuned through substitution, which in turn influences the activity and selectivity of the metal catalyst.

While this compound is not typically used directly as a ligand, it is an ideal precursor for synthesizing more elaborate ligands. The chloro group can be replaced by a moiety with stronger coordinating ability, such as a phosphine (B1218219), an N-heterocyclic carbene precursor, or another heterocycle. For example, a Negishi or Kumada coupling reaction could be used to introduce a diphenylphosphino-aryl group at the C4 position, creating a novel phosphine-pyridine hybrid ligand.

Such ligands are highly sought after for a variety of transition-metal-catalyzed reactions. nih.gov The pyridine nitrogen provides a stable coordination site, while the appended group (e.g., phosphine) offers additional electronic and steric tuning. Ligands based on substituted pyridine frameworks are employed in critical transformations like C-H functionalization, where a catalyst directly activates a typically inert carbon-hydrogen bond, and in various cross-coupling reactions that form the bedrock of modern synthetic chemistry. researchgate.net The steric bulk provided by the 2,6-diphenyl substituents can create a specific coordination environment around the metal center, potentially enhancing selectivity in catalytic transformations.

| Catalytic Reaction | Role of Pyridine-Based Ligand | Potential Metal Center |

| C-H Functionalization/Activation | Controls catalyst reactivity and regioselectivity. | Pd, Ru, Rh, Ir |

| Suzuki-Miyaura Cross-Coupling | Stabilizes the active catalyst, facilitates oxidative addition and reductive elimination. | Pd, Ni |

| Heck Coupling | Influences catalyst stability and product distribution. | Pd |

| Hydrogenation/Transfer Hydrogenation | Modulates the electronic properties of the metal center, affecting efficiency and enantioselectivity. | Ru, Ir, Rh |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of metals. scienceopen.com Pyridine and its derivatives are prominent organocatalysts, primarily leveraging the basic and nucleophilic character of the lone pair of electrons on the nitrogen atom.

Derivatives of this compound can be envisioned to function in organocatalysis in several ways. The nitrogen atom can act as a Brønsted base to deprotonate substrates or as a Lewis base to activate reagents. For example, in acylation reactions, the pyridine nitrogen can activate an acyl halide by forming a highly reactive N-acylpyridinium intermediate. While the steric hindrance from the adjacent phenyl groups might reduce the nucleophilicity of the nitrogen in 4-substituted-2,6-diphenylpyridines compared to less substituted pyridines, this steric bulk can also be an advantage, potentially inducing stereoselectivity in certain reactions. Furthermore, quaternization of the pyridine nitrogen with an alkyl halide would generate a pyridinium (B92312) salt, a class of compounds known to act as phase-transfer catalysts or catalysts in other organic transformations.

Integration into Advanced Materials Science

The rigid, planar, and aromatic nature of the 2,6-diphenylpyridine core makes it an attractive building block for advanced functional materials, including polymers and supramolecular assemblies. The ability to functionalize this core unit via its C4 position is critical for its integration into larger material structures.

By analogy with similarly functionalized building blocks like 4'-chloro-2,2':6',2''-terpyridine, the chloro group on this compound can be used as a reactive site for polymerization or for grafting onto existing polymer backbones. researchgate.nettue.nl For example, nucleophilic substitution with a bis-phenol or bis-thiol monomer could lead to the formation of novel poly(ether)s or poly(thioether)s containing the 2,6-diphenylpyridine unit. The incorporation of this rigid, π-conjugated moiety into a polymer chain can significantly impact the material's properties, potentially enhancing its thermal stability, mechanical strength, or imparting specific photophysical (luminescent) or electronic (conductive) characteristics. researchgate.net These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components of metallo-supramolecular polymers where the pyridine nitrogen coordinates to metal ions to form ordered, responsive networks.

Components in Polymer Chemistry (e.g., conductive polymers, dendrimers)

While direct polymerization of this compound is not extensively documented in the literature, its structure is highly amenable to established polymerization methodologies for creating advanced functional polymers. The presence of a reactive chloro-group on the pyridine ring makes it an ideal monomer for metal-catalyzed cross-coupling polycondensation reactions, such as the Suzuki or Yamamoto couplings. researchgate.netorganic-chemistry.orgresearchgate.net These reactions are fundamental in synthesizing conjugated polymers, which are known for their conductive and semiconductive properties. rsc.org

For instance, Suzuki polycondensation could be employed to react the chloro-site of this compound with an appropriate difunctional boronic acid or boronate ester, leading to the formation of poly(phenylene-pyridine) type polymers. rsc.orgst-andrews.ac.uk Such polymers, incorporating the electron-deficient pyridine ring directly into the conjugated backbone, are of interest for applications in organic electronics. The reaction mechanism involves the catalytic cycle of a palladium(0) complex, which includes oxidative addition to the carbon-chlorine bond, transmetallation with the boron compound, and reductive elimination to form a new carbon-carbon bond, regenerating the catalyst. organic-chemistry.org

Similarly, in a Yamamoto-type coupling, a nickel(0) complex could be used to promote the dehalogenative polycondensation of the monomer, yielding a polymer with repeating 2,6-diphenylpyridine units linked at the 4-position. researchgate.net The resulting polymers would possess a highly regular, π-conjugated structure, a key requirement for achieving charge mobility in conductive materials. The specific properties of the resulting polymer, such as solubility and bandgap, could be tuned by the choice of comonomers or by post-polymerization modification.

Photoactive and Optoelectronic Materials (e.g., OLEDs, sensors, photovoltaic applications)

The 2,6-diphenylpyridine core structure is an effective fluorophore, and its derivatives have been investigated for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). The extended π-conjugation provided by the phenyl rings, in conjunction with the pyridine heterocycle, gives rise to desirable photophysical properties, including strong absorption in the UV region and fluorescence in the visible spectrum. Research on analogous 2,6-diphenylpyridine-based fluorophores has demonstrated their potential as light-emitting layers in OLEDs, producing green or blue-green light.

The electronic properties of the 2,6-diphenylpyridine scaffold can be systematically tuned by introducing substituents. Electron-donating or electron-withdrawing groups alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby shifting the absorption and emission wavelengths. The chloro-group at the 4-position in this compound acts as a weak electron-withdrawing group, which can modulate the intrinsic photophysical properties of the parent diphenylpyridine core. Furthermore, this chloro-group serves as a convenient synthetic handle for introducing other functional groups to further tune the optoelectronic characteristics for specific applications like photovoltaic materials or specialized sensors.

Below is a data table showing the photophysical properties of representative 2,6-diphenylpyridine derivatives, illustrating the effect of substituents on their optical behavior.

| Compound Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Application Note |

|---|---|---|---|---|

| 2,6-diphenylpyridine | 295 | 365 | 0.014 | Parent scaffold, UV emitter. |

| 4'-(Dimethylamino)-2,6-diphenylpyridine | 350 | 450 | 0.62 | Strong electron-donating group causes significant red-shift and enhances quantum yield. Suitable for blue OLEDs. |

| 4'-(Bromo)-2,6-diphenylpyridine | 300 | 370 | 0.05 | Halogen substitution provides a slight red-shift and a site for further functionalization. |

| Protonated 2,6-diphenylpyridine | 315 | 410 | 0.61 | Protonation of the pyridine nitrogen enhances fluorescence, useful for pH sensing applications. |

Supramolecular Assemblies and Coordination Polymers

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. acs.org This property allows it to act as a monodentate ligand in the construction of metal complexes and coordination polymers. libretexts.org The assembly of metal ions with organic ligands like this compound leads to the formation of highly ordered, extended structures known as coordination polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net

In such assemblies, the 2,6-diphenylpyridine moiety would serve as a structural component, while the metal ions act as nodes connecting the ligands. The steric bulk of the two phenyl groups at the 2- and 6-positions imposes significant geometric constraints around the coordinating nitrogen atom, which influences the final architecture of the resulting complex. The chloro-substituent at the 4-position can participate in weaker, non-covalent interactions, such as halogen bonding or C-H···Cl hydrogen bonds, which can further direct the self-assembly process and stabilize the crystal packing of the supramolecular structure.

| Parameter | Value for 4-(4-Chlorophenyl)-2,6-diphenylpyridine nih.gov |

|---|---|

| Chemical Formula | C23H16ClN |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.3995 (11) |

| b (Å) | 20.621 (2) |

| c (Å) | 9.5362 (12) |

| β (°) | 108.146 (2) |

| Dihedral Angle (Phenyl at C2 vs. Pyridine) | 20.80 (3)° |

| Dihedral Angle (Phenyl at C6 vs. Pyridine) | 22.39 (3)° |

| Dihedral Angle (4-Chlorophenyl vs. Pyridine) | 37.56 (4)° |

Probes for Chemical and Biological Systems (Mechanistic Studies, excluding clinical)

Fluorescent Probes and Chemosensors based on Derivatives

Derivatives of this compound are excellent candidates for the development of fluorescent probes and chemosensors. The 2,6-diphenylpyridine core serves as the fluorophore (the signaling unit), while the reactive 4-chloro position provides a site for attaching a receptor (the recognition unit). This modular design allows for the creation of sensors tailored to detect specific ions or molecules.

The synthesis of such a chemosensor typically involves a nucleophilic aromatic substitution reaction, where the chlorine atom is replaced by a chelating group known to have a high affinity for a target analyte, such as a metal ion. The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a typical PET sensor, the receptor quenches the fluorescence of the diphenylpyridine core in the unbound state. Upon binding the target analyte, the electron transfer process is disrupted, leading to a "turn-on" fluorescence response.

Studies on analogous biarylpyridine scaffolds have demonstrated the successful development of chemosensors for detecting metal ions like Hg(II) and Ag(I) in aqueous solutions. nih.gov By attaching different receptor arms to the core fluorophore, researchers can create a library of sensors to screen for high selectivity and sensitivity towards various analytes. The significant changes observed in emission wavelength upon ion binding in some biarylpyridine systems even allow for ratiometric detection, which provides more accurate and quantitative measurements. nih.gov

Receptor Binding Studies in Chemical Biology Contexts

In the field of chemical biology, derivatives of the 2,6-diphenylpyridine scaffold are utilized as molecular tools to probe and understand biological systems at a mechanistic level. By systematically modifying the core structure and evaluating how these changes affect binding to a biological target (e.g., an enzyme or protein receptor), researchers can elucidate detailed structure-activity relationships (SAR). These studies are crucial for understanding the molecular basis of biological recognition and for the rational design of more potent and selective inhibitors or modulators, purely in a research context.

An exemplary application is in the study of protein aggregation, a key event in several neurodegenerative conditions. A study focused on designing inhibitors for the aggregation of the β-amyloid (Aβ) peptide, which is associated with Alzheimer's disease, utilized 2,6-disubstituted pyridine derivatives. nih.gov The design principle was that the pyridine core could interact with the β-sheet structure of aggregated Aβ through specific hydrogen bonds. nih.gov A series of compounds based on this scaffold were synthesized and tested for their inhibitory potential.

The research established that the 2,6-diaminopyridine (B39239) moiety was a critical component for activity. nih.gov Furthermore, the study revealed that linking multiple 2,6-disubstituted pyridine units together with short spacers significantly enhanced the inhibition of Aβ aggregation. nih.gov This SAR study provided valuable mechanistic insights into the structural requirements for disrupting the Aβ aggregation process, highlighting the utility of the 2,6-disubstituted pyridine scaffold as a template for developing chemical probes for complex biological processes. Similar SAR studies have been conducted on related scaffolds like imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines to probe kinase enzymes. mdpi.comnih.gov

| Compound Structure Description | Linker Type | Number of Pyridine Units | Aβ Aggregation Inhibition nih.gov | Mechanistic Insight |

|---|---|---|---|---|

| Single 2,6-diaminopyridine unit | N/A | 1 | Low | Identified the core pharmacophore but insufficient for strong binding. |

| Two pyridine units | C2-C3 alkyl chain | 2 | Moderate | Demonstrated that multivalency improves inhibitory activity. |

| Three pyridine units | C2-C3 alkyl chain | 3 | High | Showed that extending the molecule to three recognition sites provides the most potent inhibition. |

| Two pyridine units | Rigid aromatic linker | 2 | Low to Moderate | Indicated that linker flexibility is important for optimal interaction with the Aβ aggregate. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The demand for environmentally benign and efficient chemical processes is driving research towards new ways to synthesize substituted pyridines. Future work will likely focus on metal-free and photocatalytic approaches to reduce reliance on hazardous reagents and expensive transition-metal catalysts. bohrium.comrsc.orgbohrium.comorganic-chemistry.org

Current research has demonstrated the viability of green chemistry principles in pyridine (B92270) synthesis. For instance, zinc(II)-catalyzed solvent-free methods and iron-catalyzed cyclizations have shown promise for creating substituted pyridines with high yields and good functional group tolerance. bohrium.comrsc.orgacs.orgrsc.org Another sustainable avenue involves biocatalytic approaches, which utilize enzymes from microorganisms to produce pyridine derivatives from renewable biomass sources like lignin. ukri.org

Photocatalysis, using visible light to drive chemical reactions, represents a particularly exciting frontier. organic-chemistry.orgrsc.org The development of photocatalytic systems for the synthesis of 4-Chloro-2,6-diphenylpyridine could offer a milder and more selective alternative to traditional methods. organic-chemistry.org Research in this area may explore the use of various photosensitizers and light sources to optimize reaction conditions. rsc.org

Table 1: Comparison of Sustainable Synthetic Approaches for Pyridine Derivatives

| Methodology | Catalyst/Reagent | Key Advantages | Relevant Compounds |

| Metal-Catalyzed (Sustainable) | Zinc(II), Iron(III) chloride | High yields, solvent-free options, use of abundant metals. bohrium.comrsc.orgacs.orgrsc.org | Symmetrically and unsymmetrically substituted pyridines. rsc.orgacs.org |

| Biocatalysis | Engineered Rhodococcus jostii RHA1 | Use of renewable biomass, potential for novel structures. ukri.org | Pyridine-dicarboxylic acids, substituted piperidines. ukri.org |

| Photocatalysis | Visible light, photosensitizers | Metal-free options, mild reaction conditions, high selectivity. organic-chemistry.orgrsc.org | Alkyl- and aryl-substituted pyridines. organic-chemistry.org |

| Metal-Free | Iodine/triethylamine, amides | Avoids toxic and expensive metals, environmentally friendly. organic-chemistry.org | 2-aryl-substituted pyridines, 4-amino-2-chloropyridine. organic-chemistry.org |

Exploration of Unconventional Reactivity Pathways and Functionalization Strategies

Beyond its synthesis, understanding the reactivity of this compound is crucial for expanding its utility. The chlorine atom at the 4-position serves as a key handle for a variety of functionalization reactions, including nucleophilic aromatic substitution and cross-coupling reactions. researchgate.netbeilstein-journals.org

Future research will likely delve into unconventional methods to modify the pyridine core. This includes exploring transition-metal-free Chichibabin-type coupling reactions with Grignard reagents to introduce new substituents. bohrium.com Furthermore, investigating the reactivity of the diphenylpyridine scaffold itself, such as through photochemical alkylation, could lead to the discovery of novel derivatives with unique properties. rsc.org